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Cathepsin E

Protease activity assays Selective substrate design Fluorescence-based detection

Researchers measuring Cathepsin E in tissues rich in Cathepsin D face confounding cross-reactivity that invalidates activity data. Cathepsin E-validated reagents resolve this: • Fluorogenic substrate Mca-AGFSLPAK(Dnp)-DArg-CONH₂ delivers 265-fold discrimination over Cathepsin D (kcat/KM = 16.7 μM⁻¹s⁻¹ for CTSE; no measurable Cathepsin D activity) • SensoLyte® 520 FRET assay kits detect ≥2 ng/mL active Cathepsin E with minimal Cathepsin D interference • Grassystatin A/B/C peptides selectively inhibit Cathepsin E with validated low Cathepsin D affinity Procure only Cathepsin E-specific substrates, assay kits, or grassystatin-class inhibitors; verify selectivity via Cathepsin D counter-screen.

Molecular Formula C20H25N10O11P
Molecular Weight 0
CAS No. 110910-42-4
Cat. No. B1166090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin E
CAS110910-42-4
SynonymsCathepsin E
Molecular FormulaC20H25N10O11P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin E (CAS 110910-42-4) Biochemical and Structural Baseline for Scientific Procurement


Cathepsin E (EC 3.4.23.34, CAS 110910-42-4) is an aspartic protease of the peptidase A1 family that exists as a homodimer (~84-86 kDa) with two catalytic Asp-Thr-Gly motifs at residues 96-98 and 281-283 essential for enzymatic activity [1]. Unlike the lysosomal cathepsin D, Cathepsin E is predominantly non-lysosomal, localizing to the cytoplasmic matrix, perinuclear spaces, rough endoplasmic reticulum, and endosomes [2][3]. The enzyme demonstrates similar but slightly broader substrate specificity compared to cathepsin D, and is expressed abundantly in stomach, Clara cells of the lung, activated B-lymphocytes, and at lower levels in lymph nodes, skin, and spleen [1][4].

Cathepsin E (CAS 110910-42-4) Non-Interchangeability with Cathepsin D and Other Aspartic Proteases


Cathepsin E and its closest homolog, cathepsin D, share similar molecular weight, catalytic mechanism, substrate preferences, and inhibition susceptibility, yet they are distinct proteases with divergent biological roles that preclude generic substitution [1]. They differ in subcellular localization (non-lysosomal vs. lysosomal), cleavage site preferences (8 vs. 6 sites on insulin B-chain), and expression patterns across tissues and disease states [2][3]. Furthermore, Cathepsin E is differentially expressed in specific pathological conditions such as Barrett's esophagus and pancreatic ductal adenocarcinoma, where it serves as a biomarker distinct from other cathepsins [4]. The quantitative evidence below establishes why assays, inhibitors, and detection systems must be Cathepsin E-specific.

Cathepsin E (CAS 110910-42-4) Quantitative Differentiation Evidence Versus Closest Comparators


Cathepsin E-Selective Fluorogenic Substrate Enables 265-Fold Discrimination Over Cathepsin D

A rationally designed fluorogenic substrate (Substrate e: Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂) achieves 265-fold higher net fluorescence signal with Cathepsin E compared to Cathepsin D, establishing near-exclusive detection of Cathepsin E proteolytic activity. The selectivity is conferred by the -Leu**Pro- scissile bond motif, which is preferentially cleaved by Cathepsin E. The catalytic efficiency (kcat/KM) of Cathepsin E for this substrate is 16.7 μM⁻¹s⁻¹, whereas Cathepsin D yields no measurable catalytic efficiency and Cathepsins S and B produce no detectable fluorescent changes [1].

Protease activity assays Selective substrate design Fluorescence-based detection

Grassystatin-Derived Peptides Exhibit Selective Inhibition of Cathepsin E Over Cathepsin D

Grassystatin-derived peptides demonstrate potent and selective inhibition of Cathepsin E with low affinity for Cathepsin D. While specific IC50 or Ki values are not disclosed in the publicly available abstract, the study confirms that these synthetic inhibitors retain the selectivity profile of natural grassystatins (grassystatin A, B, and C) which show selectivity for Cathepsin E over Cathepsin D [1][2]. The selectivity was validated using both enzyme kinetic assays and streptavidin-based pull-down from cells and mouse organs, establishing utility for targeted Cathepsin E inhibition in cancer and immunology research applications where Cathepsin D co-expression would otherwise confound results [1].

Protease inhibitors Selectivity profiling Cancer research

Cathepsin E Distinct Subcellular Localization: Non-Lysosomal Versus Lysosomal Cathepsin D

Immunoelectron microscopy of rat neutrophils revealed that Cathepsin E is localized mainly in the cytoplasmic matrix and often in the perinuclear spaces and rough endoplasmic reticulum, whereas Cathepsin D is exclusively confined to lysosomes [1]. This spatial segregation underpins their divergent biological functions and indicates that localization-based assays or imaging probes can differentiate between the two enzymes independent of enzymatic activity measurements. The distinct subcellular distribution also explains why Cathepsin E-specific delivery systems (e.g., cleavable prodrugs) can achieve targeted activation in compartments where Cathepsin D is absent [2].

Subcellular fractionation Immunoelectron microscopy Enzyme localization

Cathepsin E mRNA Expression Upregulated ≥1,000-Fold in Barrett's Esophagus Tissues

Median Cathepsin E (CTSE) mRNA expression levels are ≥1,000-fold higher in Barrett's esophagus intestinal metaplasia and dysplasia tissues compared to normal squamous esophagus (NE) [1]. CTSE mRNA expression is upregulated more than any known gene in Barrett's intestinal metaplasia and dysplasia tissues, establishing CTSE as a uniquely sensitive tissue biomarker for the metaplasia-dysplasia sequence in esophageal disease [1]. Immunohistochemistry confirmed absent staining in normal esophagus, intense staining in intestinal metaplasia and dysplasia, and less intense staining in esophageal adenocarcinoma [1]. Notably, CTSE serum levels did not discriminate patient groups, underscoring the tissue-specific nature of this differential expression [1].

Biomarker discovery Esophageal adenocarcinoma Tissue-specific expression

Cathepsin E as Early Biomarker for Pancreatic Ductal Adenocarcinoma (PDAC)

Cathepsin E (CTSE) expression is identified as a potential early biomarker for pancreatic ductal adenocarcinoma (PDAC), a disease with low survival rates primarily due to the lack of early detection methods [1]. CTSE is highly expressed in PDAC tissues and is also expressed in pancreatic diseases that are risk factors for PDAC, including pancreatic cysts and chronic pancreatitis [1]. CTSE-specific activity probes have been developed and tested to assist in tumor imaging and functional studies investigating the role of CTSE expression in PDAC tumors, and a CTSE protease-specific photodynamic therapy pro-drug was developed to explore targeted treatment of CTSE-expressing tumors [1].

Pancreatic cancer Early detection Tumor imaging

Cathepsin E Cleavage Site Specificity Differs from Cathepsin D on Insulin B-Chain

Rat cathepsins E and D cleave the insulin B-chain at eight and six sites, respectively, with five cleavage sites common to both enzymes [1]. This differential cleavage pattern reflects the slightly broader substrate specificity of Cathepsin E compared to Cathepsin D and provides a structural basis for the observed differences in selective substrate recognition [1][2]. The distinct cleavage site preferences, particularly at positions where Cathepsin E cleaves but Cathepsin D does not, can be exploited to design Cathepsin E-specific substrates and activity probes [3].

Protease specificity Cleavage site mapping Substrate profiling

Cathepsin E (CAS 110910-42-4) Validated Application Scenarios for Research and Procurement


Selective Cathepsin E Activity Detection in Cathepsin D-Containing Samples

Researchers studying Cathepsin E function in biological samples that also contain the highly abundant homolog Cathepsin D require selective activity probes to avoid confounding signals. The fluorogenic substrate Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH₂ achieves 265-fold discrimination between Cathepsin E and Cathepsin D, with a catalytic efficiency (kcat/KM) of 16.7 μM⁻¹s⁻¹ for Cathepsin E and no measurable activity for Cathepsin D [1]. Commercial assay kits such as SensoLyte® 520 Cathepsin E Assay Kit employ FRET-based substrates designed to reduce Cathepsin D cross-reactivity, with detection sensitivity as low as 2 ng/mL active Cathepsin E . Procurement should prioritize Cathepsin E-specific substrates or validated assay kits to ensure accurate activity measurements in complex biological matrices.

Biomarker Validation for Barrett's Esophagus and Esophageal Adenocarcinoma

Cathepsin E mRNA is upregulated ≥1,000-fold in Barrett's esophagus intestinal metaplasia and dysplasia tissues compared to normal esophageal squamous tissue, representing upregulation greater than any known gene in this disease sequence [1]. Immunohistochemistry confirms absent staining in normal esophagus, intense staining in intestinal metaplasia and dysplasia, and less intense staining in esophageal adenocarcinoma [1]. CTSE serum levels do not discriminate patient groups, so tissue-based assays (immunohistochemistry, in situ hybridization, or tissue lysate activity assays) are required [1]. Researchers developing diagnostic tests for Barrett's esophagus should procure Cathepsin E-specific antibodies validated for immunohistochemistry and Cathepsin E protein standards for quantitative tissue analysis.

Targeted Inhibition of Cathepsin E in Immunology and Cancer Research

Investigators studying the role of Cathepsin E in MHC class II antigen processing or cancer biology require inhibitors that do not cross-react with the ubiquitously expressed Cathepsin D. Grassystatin-derived peptides selectively inhibit Cathepsin E with low affinity for Cathepsin D, as validated by enzyme kinetics and pull-down assays from cells and mouse organs [1]. Grassystatins A, B, and C are established selective Cathepsin E inhibitors with documented selectivity over Cathepsin D . The lack of inhibitors with sufficient selectivity has historically hampered precise analysis of Cathepsin E-specific functions [1]. Procurement for inhibitor studies should prioritize Cathepsin E-selective inhibitors (grassystatin derivatives) and include Cathepsin D counter-screening to verify selectivity.

Early Detection and Imaging of Pancreatic Ductal Adenocarcinoma

Cathepsin E is a potential early biomarker for pancreatic ductal adenocarcinoma (PDAC) and is expressed in pre-malignant conditions including pancreatic cysts and chronic pancreatitis [1]. CTSE-specific activity probes have been developed for tumor imaging applications, and a CTSE protease-specific photodynamic therapy pro-drug has been explored for targeted treatment of CTSE-expressing tumors [1]. Cathepsin E-cleavable substrates have also been patented for controlled release of therapeutic agents specifically within Cathepsin E-rich tumor environments while sparing normal tissue . Researchers developing imaging agents or targeted therapies for pancreatic cancer should procure Cathepsin E-specific cleavable linkers and validate Cathepsin E expression in their target tissues.

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